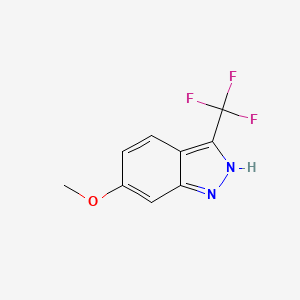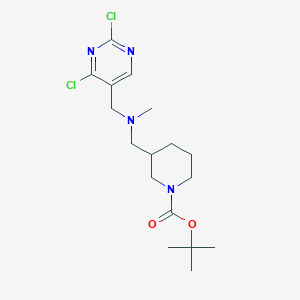
5,5-Difluoro-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Difluoro-1,3-dioxane is a fluorinated organic compound with the molecular formula C4H6F2O2 It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms and two fluorine atoms at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoro-1,3-dioxane typically involves the fluorination of 1,3-dioxane derivatives. One common method is the electrophilic fluorination using fluorine gas (F2) in the presence of a solvent like acetonitrile. The reaction is often catalyzed by Brønsted or Lewis acids, which help in the polarization of the F-F bond, facilitating the substitution of hydrogen atoms with fluorine .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar methods as described above. The choice of reagents and conditions can vary based on the desired purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 5,5-Difluoro-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield dioxane oxides, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
5,5-Difluoro-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-1,3-dioxane involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various biological molecules. This can lead to alterations in enzyme activity, protein interactions, and cellular pathways .
Comparison with Similar Compounds
1,3-Dioxane: Lacks fluorine atoms, making it less reactive in certain chemical reactions.
5,5-Difluoro-1,3-dioxacyclohexane: Similar structure but different ring size, affecting its chemical properties.
1,3-Dithiane: Contains sulfur atoms instead of oxygen, leading to different reactivity and applications.
Uniqueness: 5,5-Difluoro-1,3-dioxane stands out due to its fluorine atoms, which impart unique chemical properties such as increased stability, reactivity, and potential for use in various applications. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
36301-44-7 |
|---|---|
Molecular Formula |
C4H6F2O2 |
Molecular Weight |
124.09 g/mol |
IUPAC Name |
5,5-difluoro-1,3-dioxane |
InChI |
InChI=1S/C4H6F2O2/c5-4(6)1-7-3-8-2-4/h1-3H2 |
InChI Key |
PXPPNGDOJBTCIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCO1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


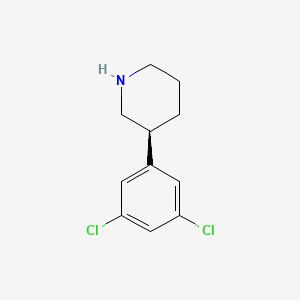

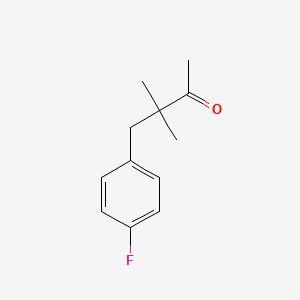
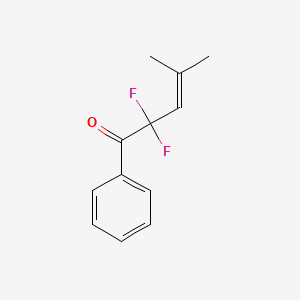
![1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide](/img/structure/B12843923.png)
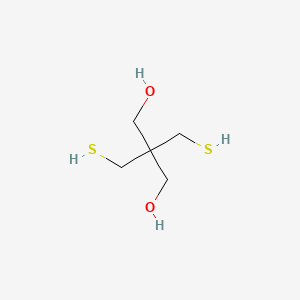
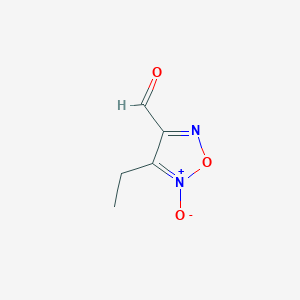
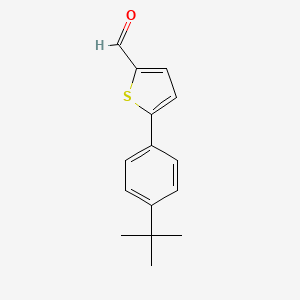
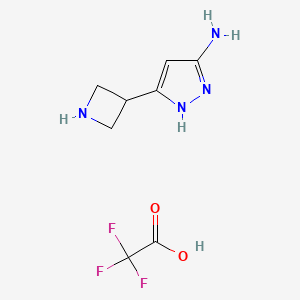
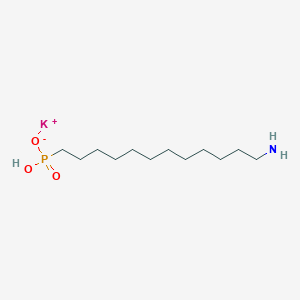
![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carbaldehyde](/img/structure/B12843951.png)

